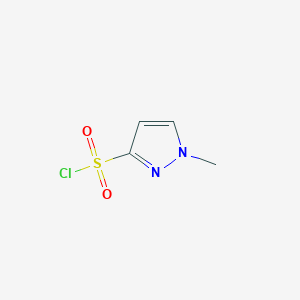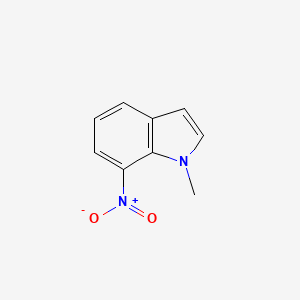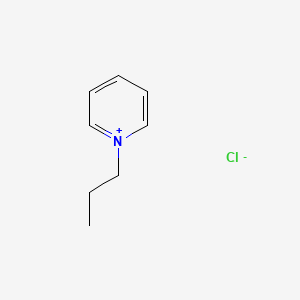
2-(methylamino)-N-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has shown that certain derivatives of 2-(methylamino)-N-phenylacetamide have significant anticonvulsant activity. For instance, compounds with specific substitutions on the N-phenyl ring demonstrated notable effectiveness against maximal electroshock test seizures (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. A study described the creation of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives with varying bioactivities, including antimicrobial properties (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Chemical Synthesis and Structure-Activity Relationships
2-(Methylamino)-N-phenylacetamide hydrochloride has been a key component in the synthesis of various chemical structures. For example, a method was developed for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).
Anesthetic Use in Veterinary Medicine
The compound has been utilized in veterinary medicine as an anesthetic. Studies have demonstrated its effectiveness in producing a surgical level of anesthesia in animal models (Shucard, Andrew, & Beauford, 1975).
Novel Green Synthesis Technology
This compound has been part of a novel green synthesis technology. This method offers high recovery, fewer side effects, and simple post-treatment processes (Feng, 2012).
Wirkmechanismus
Mode of Action
Upon administration, 2-(methylamino)-N-phenylacetamide hydrochloride interacts with its targets, leading to a series of biochemical reactions. The compound stimulates α and/or β2-adrenergic receptors, which results in a decrease in aqueous production and an enhancement of outflow facility . This interaction leads to changes in cellular activity, affecting various physiological processes .
Biochemical Pathways
The compound’s interaction with adrenergic receptors influences several biochemical pathways. For instance, it can affect the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance . Additionally, it may influence the sympathetic nervous system, which is involved in the body’s “fight or flight” response .
Pharmacokinetics
This compound undergoes oxidative metabolism, primarily to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, its oral bioavailability is poor, making the compound vulnerable to pharmacokinetic drug interactions .
Result of Action
The stimulation of α and/or β2-adrenergic receptors by this compound leads to various molecular and cellular effects. These include increased heart rate, myocardial contractility, and renin release via beta-1 receptors . Beta-2 effects produce bronchodilation, which may be useful as an adjunct treatment of asthma exacerbations, as well as vasodilation, tocolysis, and increased aqueous humor production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Furthermore, individual patient factors, such as genetic variations in the metabolic enzymes that process the compound, can also influence its action and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(methylamino)-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCXNVKPIYQNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547238 |
Source


|
| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60565-45-9 |
Source


|
| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-N-phenylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)



![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)









